molecular formula C6H4N2OS B8736654 5-Cyanothiophene-2-carboxamide

5-Cyanothiophene-2-carboxamide

Cat. No.: B8736654
M. Wt: 152.18 g/mol
InChI Key: GTNSHAGOOXGCSA-UHFFFAOYSA-N
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Description

5-Cyanothiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a cyano group (-CN) at the 5-position and a carboxamide (-CONH₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The cyano group enhances electrophilicity and participates in hydrogen bonding, while the carboxamide moiety contributes to solubility and bioactivity. Its synthesis typically involves coupling reactions between thiophene derivatives and nitrile-containing precursors under anhydrous conditions .

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

5-cyanothiophene-2-carboxamide

InChI

InChI=1S/C6H4N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H2,8,9)

InChI Key

GTNSHAGOOXGCSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 5-Cyanothiophene-2-carboxamide with three structurally related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
This compound 5-CN, 2-CONH₂ C₆H₄N₂OS 168.18 (theoretical) Not reported IR: ~2200 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O)
5an () 4-CN, 3-Ph, N-(p-tolylcarbamoyl) C₂₀H₁₇N₃O₂S 363.43 284–285 ¹H NMR: δ 7.25–7.45 (Ar-H), δ 6.55 (NH₂)
5-Chlorobenzo[b]thiophene-2-carboxamide () 5-Cl, benzo-fused thiophene C₉H₆ClNOS 211.66 Not reported Not available
5-Chlorothiophene-2-carboxylic Acid () 5-Cl, 2-COOH C₅H₃ClO₂S 176.60 Not reported NMR: δ 7.75 (thiophene-H), δ 12.1 (COOH)

Key Observations:

  • Electronic Effects: The cyano group in this compound increases electron-withdrawing character compared to chloro or carboxylic acid substituents, influencing reactivity in nucleophilic substitutions .
  • Thermal Stability : Compound 5an () exhibits a high melting point (284–285°C) due to extended conjugation and hydrogen bonding from the carbamoyl group .
  • Bioactivity: Chlorinated analogs like 5-Chlorothiophene-2-carboxylic Acid are intermediates in anticoagulants (e.g., Rivaroxaban), while cyano derivatives may target kinase inhibitors due to enhanced hydrogen-bonding capacity .

Spectral and Analytical Data

  • IR Spectroscopy: The cyano group in this compound shows a sharp peak at ~2200 cm⁻¹, absent in chlorinated analogs. Carboxamide C=O stretches appear at ~1680 cm⁻¹, similar to compound 5an .
  • NMR : Compound 5an displays aromatic proton signals (δ 7.25–7.45) and NH₂ peaks (δ 6.55), whereas chlorinated thiophenes show downfield shifts for thiophene protons (e.g., δ 7.75 in ) .

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